molecular formula C24H20N4S B14963872 4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B14963872
M. Wt: 396.5 g/mol
InChI Key: MHQKQHXCJPWOKY-UHFFFAOYSA-N
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Description

4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzonitrile group, a sulfanyl group, and two methylphenyl groups attached to the triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The resulting triazole intermediate is then subjected to a nucleophilic substitution reaction with a benzonitrile derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and acetonitrile.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.

    Medicine: Explored for its potential as an anticancer agent, as triazole derivatives have shown cytotoxic effects against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism, or interfere with the synthesis of nucleic acids in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-({[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile: Similar structure with a fluorophenyl group instead of a methylphenyl group.

    4-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile: Similar structure with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The uniqueness of 4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile lies in its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both methylphenyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C24H20N4S

Molecular Weight

396.5 g/mol

IUPAC Name

4-[[5-(3-methylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C24H20N4S/c1-17-6-12-22(13-7-17)28-23(21-5-3-4-18(2)14-21)26-27-24(28)29-16-20-10-8-19(15-25)9-11-20/h3-14H,16H2,1-2H3

InChI Key

MHQKQHXCJPWOKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=CC(=C4)C

Origin of Product

United States

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